3-methylchromeno[3,4-d]imidazol-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112630-27-0 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-methylchromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C11H8N2O2/c1-13-6-12-9-7-4-2-3-5-8(7)15-11(14)10(9)13/h2-6H,1H3 |
InChI Key |
LMCWQKNVSCDVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Ii. Advanced Synthetic Strategies and Methodological Innovations for Chromeno 3,4 D Imidazol 4 3h One Compounds
Rational Design and Retrosynthetic Analysis for the 3-Methylchromeno[3,4-d]imidazol-4(3H)-one Core
The rational design of synthetic routes to this compound is predicated on the strategic disconnection of the fused heterocyclic system. A retrosynthetic analysis reveals several key bond formations that can be targeted. The core structure consists of a coumarin (B35378) moiety fused with an imidazole (B134444) ring. Therefore, the primary disconnection points are typically within the imidazole ring, leveraging the readily available coumarin precursors.
A common retrosynthetic approach involves disconnecting the C-N bonds of the imidazole ring. This leads back to a 3,4-diaminocoumarin derivative as a key intermediate. The 3-methylimidazol-4-one moiety can then be envisaged as being formed from this diamine through cyclization with a suitable one-carbon (C1) electrophile, followed by N-methylation, or by using a precursor that already contains the N-methyl group.
Contemporary Synthetic Approaches to Chromeno[3,4-d]imidazol-4(3H)-ones
A variety of modern synthetic methodologies have been successfully applied to the construction of the chromeno[3,4-d]imidazol-4(3H)-one core. These approaches offer improvements in terms of reaction conditions, yields, and the ability to generate diverse derivatives.
A foundational and widely employed strategy for the synthesis of the chromeno[3,4-d]imidazol-4(3H)-one scaffold is the cyclization of a diamine precursor, most notably 3,4-diaminocoumarin. semanticscholar.org This intermediate serves as a versatile platform for the construction of the fused imidazole ring.
The synthesis typically proceeds by reacting 3,4-diaminocoumarin with a suitable electrophilic reagent that provides the missing carbon atom of the imidazole ring. For the synthesis of the parent chromeno[3,4-d]imidazol-4(1H)-one, formic acid is commonly used, often under reflux conditions or with the aid of a dehydrating agent like polyphosphoric acid (PPA). semanticscholar.org To introduce a substituent at the 2-position of the imidazole ring, other carboxylic acids or their derivatives can be employed. semanticscholar.org
For the specific synthesis of this compound, a subsequent N-methylation step would be required on the unsubstituted imidazole nitrogen. Alternatively, a pre-methylated diamine precursor, if accessible, could be utilized. The cyclization reaction is robust and provides a straightforward entry into this class of compounds.
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and its application to the construction of heterocyclic systems like chromeno[3,4-d]imidazol-4(3H)-ones has led to innovative and efficient methodologies.
Palladium-Catalyzed Reactions: Palladium catalysts have been utilized in several key transformations for the synthesis of related fused heterocyclic systems. For instance, palladium-catalyzed intramolecular hydroamination of 4-acetylenic 3-aminocoumarins has been reported for the formation of a pyrrole (B145914) ring fused to the coumarin core. nih.gov A similar strategy could be envisioned for the construction of the imidazole ring. Furthermore, palladium on carbon (Pd/C) has been used in the reduction of 4-amidino-3-nitrocoumarins to yield 2-substituted chromeno[3,4-d]imidazol-4(1H)-ones. semanticscholar.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in the synthesis of complex natural products containing fused heterocycles, demonstrating the versatility of this approach for C-C bond formation prior to cyclization. uva.esnih.gov
Copper(I)-Catalyzed Synthesis: Copper catalysts, particularly Cu(I) salts, have been employed in multicomponent reactions for the synthesis of various heterocyclic compounds. nih.gov Copper-catalyzed three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes have been successfully used to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org This highlights the potential for developing copper-catalyzed multicomponent reactions for the direct synthesis of substituted chromeno[3,4-d]imidazol-4(3H)-ones from simple starting materials.
The following table summarizes representative transition metal-catalyzed reactions relevant to the synthesis of the chromeno[3,4-d]imidazol-4(3H)-one scaffold.
| Catalyst | Reaction Type | Key Transformation | Potential Application |
|---|---|---|---|
| Palladium (e.g., Pd/C, PdCl2) | Reduction, Hydroamination, Cross-Coupling | Reduction of nitro groups, intramolecular cyclization of amino-alkynes, C-C bond formation | Synthesis of precursors and direct cyclization to the chromenoimidazolone core. semanticscholar.orgnih.gov |
| Copper (e.g., CuI) | Multicomponent Reactions, C-H Amination | Domino reactions to form imidazole rings, aerobic oxidative amination | One-pot synthesis of substituted chromenoimidazolones. beilstein-journals.org |
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions that are sluggish under conventional heating. The synthesis of chromeno[3,4-d]imidazol-4(3H)-ones has benefited from this technology.
One notable application is the one-pot synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones from 4-amino-3-nitrocoumarin and various aliphatic acids in the presence of triphenylphosphine (B44618) (PPh3) and polyphosphoric acid (PPA) under microwave irradiation. semanticscholar.org This method combines the reduction of the nitro group and the subsequent cyclization into a single, efficient step. The use of microwave heating significantly reduces the reaction time compared to conventional methods. semanticscholar.org
Microwave irradiation has also been employed in the cyclization of 3,4-diaminocoumarin with acids to form the corresponding chromeno[3,4-d]imidazol-4(1H)-ones in excellent yields. semanticscholar.org The efficiency and speed of microwave-assisted protocols make them highly attractive for the rapid generation of libraries of these compounds for biological screening.
One-pot and multicomponent reactions (MCRs) are highly desirable in modern organic synthesis due to their operational simplicity, atom economy, and ability to construct complex molecules from simple precursors in a single step. nih.gov Several such strategies have been developed for the synthesis of chromeno[3,4-d]imidazol-4(3H)-one and related heterocyclic systems.
As mentioned previously, a one-pot reaction of 4-amino-3-nitrocoumarin with aliphatic acids under microwave irradiation provides a rapid entry to 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones. semanticscholar.org This approach avoids the isolation of intermediates, thereby simplifying the synthetic procedure and reducing waste.
While a specific MCR for this compound is not extensively documented, the principles of MCRs have been applied to the synthesis of other fused coumarin heterocycles. For instance, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines has been developed for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones. nih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) has also been utilized in a sequential process with an intramolecular Michael addition to synthesize chromeno[3,4-c]pyrrole-3,4-diones. nih.gov These examples showcase the potential for designing novel MCRs for the direct synthesis of the this compound scaffold.
The functionalization of C-H bonds is a rapidly advancing area of organic synthesis that offers new and more direct routes to complex molecules. A tandem cyclization protocol involving C-H activation has been reported for the preparation of chromeno[3,4-d]imidazol-4-ones. researchgate.net This methodology involves the initial linking of aromatic amines to the 4-position of a coumarin, followed by a tandem cyclization facilitated by nitromethane, leading to the target compounds in high yields. researchgate.net
The Ugi reaction, a powerful multicomponent reaction, has been adapted to use enolizable starting materials in what is known as the enol-Ugi reaction. nih.govsemanticscholar.orgscilit.com Hydroxycoumarins can serve as the acidic component in these reactions. The resulting enol-Ugi adducts are versatile intermediates. For instance, the enol-Ugi condensation of 4-hydroxy-3-nitrocoumarin (B1395564) with aldehydes, amines, and isocyanides produces aminoacylcoumarins. nih.gov Subsequent reduction of the nitro group can lead to an intramolecular cyclization, forming a new heterocyclic ring. nih.gov While this has been demonstrated for the synthesis of chromeno[3,4-b]pyrazin-5-ones, a similar strategy involving an intramolecular imine cyclization of a suitably designed hydroxycoumarin enol-Ugi adduct could provide a novel pathway to the chromeno[3,4-d]imidazol-4(3H)-one core.
Derivatization and Substituent Introduction on the Chromeno[3,4-d]imidazol-4(3H)-one Framework
The introduction of substituents at the N-3 position of the imidazole ring is a key strategy for creating analogues of the parent compound, such as this compound. A common and effective method for achieving N-alkylation involves a two-step synthetic sequence starting from a suitable coumarin precursor.
One established route commences with the synthesis of a 4-(alkylamino)-3-aminocoumarin intermediate. semanticscholar.org For the preparation of the 3-methyl derivative, this would involve the synthesis of 4-(methylamino)-3-aminocoumarin. This intermediate can be prepared from 4-chloro-3-nitrocoumarin (B1585357) by reaction with methylamine (B109427) to yield 4-(methylamino)-3-nitrocoumarin, followed by reduction of the nitro group. nih.gov
The subsequent and final step is the cyclization of the 4-(methylamino)-3-aminocoumarin intermediate. This is typically achieved by heating the compound in formic acid. semanticscholar.org The formic acid serves as a source of the final carbon atom required to form the imidazole ring, leading to the desired this compound. This synthetic approach is outlined in the reaction scheme below:
Reaction Scheme: Synthesis of this compound Step 1: Amination of 4-chloro-3-nitrocoumarin
Step 2: Reduction of the nitro group
Step 3: Cyclization with formic acid
Direct alkylation of the parent chromeno[3,4-d]imidazol-4(3H)-one presents an alternative, though potentially less regioselective, approach. The imidazole moiety possesses two nitrogen atoms, and direct alkylation could theoretically lead to a mixture of N-1 and N-3 alkylated products. However, in many heterocyclic systems, one nitrogen is more nucleophilic and sterically accessible than the other, which can favor the formation of a single major product. The use of specific alkylating agents and reaction conditions can further influence the regioselectivity of such reactions. rsc.org
| Starting Material | Reagents and Conditions | Product | Key Features |
| 4-chloro-3-nitrocoumarin | 1. CH3NH2; 2. SnCl2/HCl; 3. HCOOH, heat | This compound | Stepwise synthesis via a diamine intermediate. |
| chromeno[3,4-d]imidazol-4(3H)-one | Methylating agent (e.g., CH3I, (CH3)2SO4), Base | This compound | Direct alkylation of the heterocyclic core. |
The chromene portion of the this compound molecule is a substituted benzene (B151609) ring fused to a pyranone ring. This aromatic character allows for the introduction of various functional groups through electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the existing substituents on the benzene ring, primarily the ether oxygen of the pyranone ring and any other groups that may be present.
Common electrophilic aromatic substitution reactions that can be envisaged for the functionalization of the chromene ring include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. The electron-donating nature of the ether oxygen in the coumarin system typically directs substitution to the positions ortho and para to it.
Nitration: The introduction of a nitro group (-NO2) is a common modification in medicinal chemistry. This is typically carried out using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the introduction of alkyl and acyl groups, respectively. These reactions are generally catalyzed by strong Lewis acids. The complexity of the starting material may influence the feasibility and outcome of these reactions.
The precise conditions and regioselectivity of these reactions on the this compound framework would require specific experimental investigation, as the electronic and steric effects of the fused imidazole ring system will influence the reactivity of the chromene core.
| Reaction Type | Typical Reagents | Potential Functional Group Introduced | Notes on Regioselectivity |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | -Br, -Cl | Substitution is expected to be directed by the existing substituents on the benzene ring. |
| Nitration | HNO3, H2SO4 | -NO2 | The position of nitration will be influenced by the electronic effects of the fused ring system. |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | -COR | Can be used to introduce ketone functionalities. |
| Friedel-Crafts Alkylation | RCl, AlCl3 | -R (alkyl group) | Prone to rearrangements and polyalkylation. |
Iii. Advanced Spectroscopic and Structural Characterization of 3 Methylchromeno 3,4 D Imidazol 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-methylchromeno[3,4-d]imidazol-4(3H)-one derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom in the molecule can be determined.
In a study detailing the synthesis of a series of chromeno[3,4-d]imidazol-4-ones, the characterization of all newly synthesized compounds was reported, including detailed ¹H NMR and ¹³C NMR data. researchgate.net For the parent this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl group protons, typically as a singlet, and distinct resonances for the aromatic protons of the chromenone and imidazole (B134444) rings. The chemical shifts and coupling constants of these aromatic protons provide valuable information about their substitution pattern and spatial relationships.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of all carbon atoms within the molecule. Key resonances would include those for the methyl carbon, the carbonyl carbon of the lactone, and the carbons of the fused heterocyclic system. The precise chemical shifts are sensitive to the electronic environment of each carbon atom.
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives. COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC experiments correlate proton and carbon signals, either directly bonded (HSQC) or over two to three bonds (HMBC), providing a complete picture of the molecular connectivity.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Chromeno[3,4-d]imidazol-4-one Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Generic Chromeno[3,4-d]imidazol-4-one Protons | Aromatic Protons: ~7.0-8.5 | Aromatic/Heterocyclic Carbons: ~110-160 |
| Imidazole Proton: ~8.0-8.5 | Carbonyl Carbon: ~160-170 | |
| 3-Methyl Group | ~3.5-4.0 (singlet) | ~30-35 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the derivatives.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. This is a critical step in confirming the identity of newly synthesized molecules like this compound and its derivatives.
HRMS analysis of these compounds would typically be performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The high accuracy of the mass measurement, typically to within a few parts per million (ppm), allows for the unambiguous determination of the elemental composition. For this compound (C₁₁H₈N₂O₂), the expected exact mass would be calculated and compared to the experimentally observed mass.
A study on the synthesis of chromeno[3,4-d]imidazol-4-ones reported the use of HRMS for the detailed characterization of all newly prepared compounds, confirming their elemental composition. researchgate.net
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Mass [M+H]⁺ |
| C₁₁H₈N₂O₂ | 200.0586 | Data not available in the reviewed literature |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups present in a molecule. The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.
Key functional groups and their expected IR absorption ranges include:
C=O stretching: A strong absorption band is expected in the region of 1700-1750 cm⁻¹ due to the carbonyl group of the lactone in the chromenone ring.
C=N and C=C stretching: Absorptions in the range of 1500-1650 cm⁻¹ are characteristic of the carbon-nitrogen double bonds within the imidazole ring and the carbon-carbon double bonds of the aromatic system.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C-O stretching: The C-O stretching vibrations of the lactone would be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Lactone) | 1700 - 1750 |
| C=N (Imidazole) | 1600 - 1650 |
| C=C (Aromatic) | 1500 - 1600 |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
| C-O (Lactone) | 1000 - 1300 |
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and stereochemistry.
To date, a single crystal X-ray diffraction structure for the specific compound this compound has not been reported in the reviewed scientific literature. However, SC-XRD studies on closely related chromeno-imidazole derivatives have been published, providing valuable insights into the expected structural features of this class of compounds. nih.govnih.gov Such studies would reveal the planarity of the fused ring system, the conformation of any substituents, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.
Should a suitable single crystal of this compound be obtained, SC-XRD analysis would provide the following key structural parameters:
Table 4: Expected Crystallographic Data Parameters from SC-XRD Analysis
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles between adjacent bonds. |
| Torsional Angles (°) | The dihedral angles defining the conformation of the molecule. |
Elemental Compositional Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound.
For this compound, with the molecular formula C₁₁H₈N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimentally determined values from combustion analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the sample.
**Table 5: Elemental Composition of this compound (C₁₁H₈N₂O₂) **
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 66.00 | Data not available in the reviewed literature |
| Hydrogen (H) | 4.03 | Data not available in the reviewed literature |
| Nitrogen (N) | 13.99 | Data not available in the reviewed literature |
| Oxygen (O) | 15.98 | Data not available in the reviewed literature |
Iv. Molecular Mechanisms and Structure Activity Relationship Sar Studies of Chromeno 3,4 D Imidazol 4 3h One Derivatives
Investigation of Molecular Target Interactions and Mechanistic Pathways
The biological effects of chromeno[3,4-d]imidazol-4(3H)-one derivatives are mediated through their interaction with specific molecular targets. Investigations have spanned several classes of proteins, including kinases, immune receptors, and other enzymes, highlighting the scaffold's broad therapeutic potential.
While numerous chromene-based imidazole (B134444) derivatives have been synthesized and evaluated for general anticancer activity, specific inhibitory data for the chromeno[3,4-d]imidazol-4(3H)-one scaffold against kinases like EGFR, HER2, and Protein Kinase CK2 are not extensively detailed in the current literature. mdpi.comresearchgate.net However, studies on closely related chromene structures provide valuable insights into the potential of this chemical class as kinase inhibitors.
Research on 4H-chromene hybrids incorporating a sulfonamide moiety has identified compounds with promising activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies suggest that the chromene core can serve as a scaffold for targeting the ATP-binding site of EGFR. Similarly, derivatives of 4H-4-chromenone have been evaluated as inhibitors of Protein Kinase CK2, a serine/threonine kinase implicated in various cell signal transduction pathways and considered a target for anticancer drugs. nih.govbiomedpharmajournal.org For instance, certain 4H-4-chromenone derivatives were found to inhibit CK2 activity with IC50 values in the micromolar range. nih.gov Although these findings are not directly on the chromeno[3,4-d]imidazol-4(3H)-one ring system, they underscore the capacity of the broader chromene family to interact with and inhibit critical protein kinases.
A significant area of investigation for chromeno[3,4-d]imidazol-4(3H)-one derivatives has been their ability to modulate innate immune responses, particularly through interactions with Toll-like Receptors (TLRs). TLRs are key receptors in the immune system that recognize pathogen-associated molecular patterns.
Specifically, derivatives of the chromeno[3,4-d]imidazol-4(1H)-one scaffold have been identified as potent and selective modulators of Toll-like Receptor 7 (TLR7). In one study, a compound designed based on a previously identified TLR7 antagonist led to the discovery of a selective TLR7 agonist. This research identified 8-Hydroxy-1-isobutylchromeno[3,4-d]imidazol-4(1H)-one as a selective TLR7 agonist with an EC50 value of 1.8 μM. This demonstrates that the chromeno-imidazole core can be tailored to either activate or inhibit TLR7, highlighting its potential in the development of immunomodulatory agents for viral infections, autoimmune diseases, or cancer.
| Compound | Target | Activity | Potency (EC50) |
|---|---|---|---|
| 8-Hydroxy-1-isobutylchromeno[3,4-d]imidazol-4(1H)-one | TLR7 | Agonist | 1.8 μM |
The chromeno[3,4-d]imidazol-4(3H)-one scaffold and related chromene structures have been evaluated against a variety of enzymes.
Phosphodiesterase (PDE) VII: Chromeno[3,4-d]imidazol-4(3H)-ones have been noted for their biological action as inhibitors of Phosphodiesterase (PDE) VII, suggesting a potential role in treating inflammatory disorders. researchgate.net
Cyclooxygenase-2 (COX-2): While specific data on the chromeno[3,4-d]imidazol-4(3H)-one core is limited, related 2-phenyl-4H-chromen-4-one derivatives have been designed as selective COX-2 inhibitors. nih.gov One such derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, was identified as a potent COX-2 inhibitor with an IC50 of 0.07 μM. nih.gov Additionally, N-aryl iminochromenes have been studied for their COX inhibitory activity, further establishing the chromene scaffold as a promising starting point for developing anti-inflammatory agents. nih.gov
Carbonic Anhydrase (CA) Isoforms: Chromene-containing aromatic sulfonamides have shown inhibitory properties against several human carbonic anhydrase (hCA) isoforms. These metalloenzymes are involved in numerous physiological and pathological processes, with isoforms hCA IX and XII being associated with hypoxic tumors. Studies have shown that chromene-based sulfonamides can inhibit these tumor-associated isoforms, with some compounds demonstrating Kᵢ values in the nanomolar range against hCA II, IX, and XII.
Human DNA Topoisomerase I & Lanosterol 14α-Demethylase (CYP51): Extensive searches of the scientific literature did not yield specific studies evaluating derivatives of the 3-methylchromeno[3,4-d]imidazol-4(3H)-one scaffold as inhibitors of Human DNA Topoisomerase I or the fungal enzyme Lanosterol 14α-Demethylase (CYP51). mdpi.comnih.govnih.govnih.gov Research on inhibitors for these enzymes has predominantly focused on other chemical classes, such as camptothecins for Topoisomerase I and azole-based compounds for CYP51. nih.govnih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of chromeno[3,4-d]imidazol-4(3H)-one derivatives and their biological activity is crucial for the rational design of more potent and selective agents.
The influence of substituents at the N-3 position of the imidazole ring within the chromeno[3,4-d]imidazol-4(3H)-one scaffold is a critical aspect of its SAR. However, specific and systematic studies detailing how variations at this position affect biological potency and selectivity against the aforementioned targets are not extensively documented in the reviewed literature. This remains an area with significant potential for future investigation to optimize the pharmacological profile of this compound class.
The substitution pattern on the peripheral chromene and imidazole rings plays a definitive role in modulating the biological activity of this scaffold.
On the Chromene Ring:
For TLR7 agonism, an 8-hydroxy group on the chromene ring of a chromeno[3,4-d]imidazol-4(1H)-one derivative was found to be a key feature for its activity.
In the context of anticancer activity for related 4H-chromene-sulfonamide hybrids, the presence of halogenated aryl groups was shown to be beneficial. Dichloro-aryl substituents revealed the greatest potency, followed by mono-chloro and fluoro derivatives, suggesting that electron-withdrawing groups on a phenyl substituent of the chromene ring enhance antiproliferative effects. nih.gov
For COX-2 inhibition in 2-phenyl-4H-chromen-4-one derivatives, the nature and size of the substituent at the C-3 position of the chromene scaffold were found to be important for inhibitory activity. nih.gov
On the Imidazole Ring (at positions other than N-3):
For TLR7 agonism, substitution at the N-1 position with an isobutyl group was integral to the potent activity of 8-Hydroxy-1-isobutylchromeno[3,4-d]imidazol-4(1H)-one.
Studies on 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones have been conducted, indicating that modifications at the C-2 position of the imidazole ring are a common strategy for creating chemical diversity within this class. researchgate.net The specific impact of these substitutions on activity depends heavily on the biological target being investigated.
Bioisosteric Replacements and Their Effects on Pharmacological Profiles
Bioisosteric replacement is a crucial strategy in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com This approach involves substituting a functional group with another that has similar physical or chemical characteristics, leading to comparable biological activity. cambridgemedchemconsulting.comchem-space.com In the context of chromeno[3,4-d]imidazol-4(3H)-one derivatives, bioisosteric modifications have been explored to modulate their pharmacological profiles.
The core scaffold of chromeno[3,4-d]imidazol-4(3H)-one presents several positions amenable to bioisosteric replacement. For instance, the imidazole ring is a key feature, and its replacement with other five-membered heterocycles like pyrazole (B372694) or triazole could alter the compound's hydrogen bonding capacity and electronic distribution, thereby influencing its interaction with biological targets. Similarly, the chromenone moiety offers opportunities for modification. Replacing the oxygen atom in the pyran ring with sulfur to form a thiochromenone could impact the molecule's lipophilicity and metabolic stability.
Furthermore, substituents on the phenyl ring of the chromenone system can be varied. The replacement of a simple phenyl group with bioisosteric heteroaromatic rings such as pyridine or thiophene can introduce new interaction points, like hydrogen bond acceptors or donors, potentially leading to improved target binding and altered solubility. cambridgemedchemconsulting.com For example, the introduction of a pyridine ring could enhance water solubility, which is a desirable property for drug candidates.
The methyl group at the 3-position of the imidazole ring is another site for modification. Replacing it with other small alkyl groups or bioisosteres like an ethyl group or a cyclopropyl group could fine-tune the steric and electronic properties of the molecule, which may affect its binding affinity and selectivity for a particular biological target.
While specific studies detailing the systematic bioisosteric replacement on the this compound scaffold are not extensively documented in the provided search results, the principles of bioisosterism suggest that such modifications would significantly impact the pharmacological activities discussed in the subsequent sections. The strategic application of bioisosteric replacements remains a promising avenue for the development of novel chromeno[3,4-d]imidazol-4(3H)-one derivatives with enhanced therapeutic potential.
V. Computational Chemistry and Theoretical Investigations for 3 Methylchromeno 3,4 D Imidazol 4 3h One Research
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netresearchgate.net This method is crucial in drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.
The primary output of a docking simulation is a set of binding poses, ranked by a score that predicts binding affinity (often expressed in kcal/mol). A lower binding energy score typically indicates a more stable ligand-receptor complex. For a compound like 3-methylchromeno[3,4-d]imidazol-4(3H)-one, the chromene and imidazole (B134444) rings are expected to participate in various non-covalent interactions.
Detailed analysis of the best-ranked pose reveals the specific interactions that stabilize the complex. These include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens or nitrogen atoms) in both the ligand and the receptor's amino acid residues.
Pi-Stacking Interactions: Occur between the aromatic rings of the ligand (the chromene system) and aromatic residues of the protein, such as Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP).
Hydrophobic Interactions: Involve nonpolar parts of the ligand (e.g., the methyl group) and hydrophobic pockets within the receptor, driving the binding process by releasing ordered water molecules.
In studies of similar imidazolone derivatives, these interactions were found to be critical for stable binding to protein targets. nih.gov For instance, docking studies on other heterocyclic compounds have successfully identified key amino acid residues responsible for anchoring the ligand within the active site. nih.gov
Illustrative Molecular Docking Interaction Data This table represents a typical output from a molecular docking analysis, illustrating the types of interactions that could be predicted for this compound with a hypothetical receptor.
| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen (O) | LYS 121 (N-H) | 2.9 |
| Hydrogen Bond | Imidazole Nitrogen (N) | GLU 85 (O-H) | 3.1 |
| Pi-Stacking | Chromene Ring | PHE 258 | 3.5 |
| Hydrophobic | Methyl Group (CH3) | LEU 78, VAL 125 | - |
Molecular docking is instrumental in explaining why a ligand binds to a specific target protein over others. By comparing the docking scores and binding modes of a ligand against different receptors, researchers can rationalize its selectivity. A compound is considered selective if it shows a significantly lower binding energy and a more stable interaction profile with its intended target compared to off-target proteins. The specificity of the interactions, such as the precise geometry of hydrogen bonds or the shape complementarity of hydrophobic pockets, dictates this selectivity. For example, a study on histamine receptor agonists identified a compound as highly selective by demonstrating its high affinity for the H3 receptor with over 300-fold lower affinity for the related H4 receptor.
Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. researchgate.netnih.gov DFT is favored for its balance of accuracy and computational cost. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra, such as UV-Vis. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wuxibiology.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. researchgate.net
For chromeno-fused heterocycles, DFT calculations often show that the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.net This analysis helps predict the sites of electrophilic and nucleophilic attack.
Illustrative Frontier Molecular Orbital Energies This table shows representative FMO data that could be calculated for this compound using DFT.
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
TD-DFT is a powerful method for predicting the UV-Vis absorption spectra of molecules. nih.govmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). This theoretical spectrum can then be compared with experimental data to confirm or support the proposed chemical structure of a newly synthesized compound. researchgate.net The accuracy of the prediction depends on the choice of the functional and basis set used in the calculation. For many organic molecules, TD-DFT calculations can predict λmax with an error of less than 5-10%. mdpi.com
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
From these, other important descriptors can be calculated:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are chemically harder. dergipark.org.tr η = (I - A) / 2
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for charge transfer.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons, quantifying its electrophilic nature. researchgate.net ω = χ² / (2η)
These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding their behavior in chemical reactions. dergipark.org.tr
Illustrative Global Reactivity Descriptors This table provides an example of global reactivity descriptors calculated from the illustrative HOMO/LUMO energies provided above.
| Descriptor | Definition | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 2.0 |
| Electronegativity (χ) | (I + A) / 2 | 4.25 |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.01 |
Conformation and Tautomeric Stability Studies
Theoretical investigations into the conformational landscape and tautomeric preferences of the chromeno[3,4-d]imidazol-4(3H)-one scaffold are crucial for understanding its chemical reactivity and biological interactions. Benzopyranoimidazolones, the core structure of the target compound, can theoretically exist in multiple tautomeric forms. nih.gov
Density Functional Theory (DFT) calculations are a primary tool for exploring these possibilities. Studies on the parent scaffold, ajchem-a.combenzopyrano[3,4-d]imidazol-4(3H)-one, have investigated four potential tautomers: the N3-H, N1-H, coumarin (B35378) O-H, and C2-H forms. nih.gov By calculating the relative energies of these forms in both the gas phase and in solution (using models like the CPCM solvent model), researchers can determine the most stable and likely prevalent form of the molecule under different conditions. nih.gov
These computational findings are often validated by comparing calculated data, such as 13C chemical shifts for each tautomer, with experimental results from NMR spectroscopy. nih.gov This combined theoretical and experimental approach provides a definitive assignment of the preferred tautomeric state in solution. nih.gov While specific data for the 3-methyl derivative is not detailed in the literature, the principles from studies on the core ring system are directly applicable.
Regarding E/Z isomerism, this typically relates to substitution around a double bond. For derivatives of the chromeno[3,4-d]imidazol-4(3H)-one scaffold that feature an exocyclic double bond, computational methods can predict the relative stability of the E and Z isomers. These studies often involve calculating the energy barrier for isomerization and analyzing factors like steric hindrance and the potential for intramolecular hydrogen bonding, which can stabilize one isomer over the other. mdpi.com
Table 1: Theoretical Relative Stability of Tautomers for the ajchem-a.combenzopyrano[3,4-d]imidazol-4(3H)-one Scaffold Note: This table is illustrative, based on typical findings in the field. Exact values depend on the specific substituent and computational method.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solution, kcal/mol) | Predicted Predominance |
| N3-H | 0.00 (Reference) | 0.00 (Reference) | Most Stable |
| N1-H | +3.5 | +4.2 | Less Stable |
| O-H | +12.1 | +10.5 | Unlikely |
| C2-H | +15.8 | +14.9 | Highly Unlikely |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions
Molecular dynamics (MD) simulations offer a powerful method to explore the conformational flexibility and dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a detailed picture of how the compound might interact with biological targets, such as enzymes or receptors. ajchem-a.comnih.gov
A typical MD simulation involves placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to model their motion over a set period, often on the nanosecond scale. ajchem-a.com The resulting trajectory provides a wealth of information on the molecule's structural dynamics.
Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from their initial position over time. A stable, converging RMSD value suggests that the molecule has reached a stable conformation within the simulation. ajchem-a.com
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. This helps identify regions of the molecule that are highly flexible or rigid. ajchem-a.com
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes that expose or bury different parts of the molecule, which can be critical for its interaction with a target protein. ajchem-a.com
Hydrogen Bond Analysis: This analysis counts the number of hydrogen bonds formed between the molecule and its target or with solvent molecules throughout the simulation, providing insight into the stability and nature of the interactions. ajchem-a.com
By simulating the compound both alone and in complex with a biological target, MD can reveal stable binding poses and key intermolecular interactions that are essential for its biological activity. ajchem-a.com
Table 2: Illustrative Output Parameters from a Molecular Dynamics Simulation Note: These values are examples for a hypothetical ligand-protein complex simulation.
| Parameter | Average Value | Interpretation |
| RMSD (Ligand) | 1.8 Å | The ligand maintains a stable conformation in the binding pocket. |
| RMSF (Binding Site Residues) | 0.9 Å | The binding site residues show low fluctuation, indicating a stable interaction. |
| SASA (Complex) | 195 nm² | A lower SASA value compared to the unbound protein suggests a compact and stable complex. |
| Intermolecular H-Bonds | 3-4 | Consistent hydrogen bonding indicates a strong and stable binding interaction. |
In Silico Design and Virtual Screening Applications for Novel Analogs
In silico design and virtual screening are foundational techniques in modern drug discovery, enabling the rapid and cost-effective identification of promising new molecules based on a lead structure like this compound. nih.govuran.ua These computational approaches help prioritize which novel analogs should be synthesized and tested in the laboratory.
The process typically begins with the core scaffold of the lead compound. A virtual library of novel analogs is then generated by computationally adding or modifying various functional groups at different positions on the molecule. This library can contain thousands of virtual compounds.
This library is then subjected to a virtual screening cascade, which involves several filters:
Drug-Likeness Prediction: Compounds are first filtered based on established principles like Lipinski's Rule of Five, which predicts whether a compound has properties that would make it a likely orally active drug in humans. uran.uamdpi.com
ADME Profiling: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the virtual analogs. uran.ua This step helps to eliminate compounds that are likely to have poor pharmacokinetic profiles, such as low gastrointestinal absorption or rapid metabolism. uran.ua
Molecular Docking: The remaining compounds are then "docked" into the active site of a specific biological target. This process predicts the preferred binding orientation and affinity of each analog to the target, providing a score that helps rank the compounds. nih.govnih.gov Analogs that show favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site are prioritized. nih.gov
This systematic in silico approach allows researchers to focus their synthetic efforts on a smaller number of highly promising candidates, significantly accelerating the discovery of novel and more potent analogs. rsc.org
Table 3: Key Parameters Evaluated During In Silico Virtual Screening
| Parameter Category | Specific Descriptor | Acceptable Range/Value | Rationale |
| Physicochemical Properties | Molecular Weight (MW) | < 500 Da | Influences absorption and distribution |
| LogP (Lipophilicity) | < 5 | Affects solubility and membrane permeability | |
| H-Bond Donors | ≤ 5 | Impacts binding and solubility | |
| H-Bond Acceptors | ≤ 10 | Impacts binding and solubility | |
| Pharmacokinetics (ADME) | Bioavailability Score | > 0.5 | Predicts the fraction of drug reaching systemic circulation |
| Blood-Brain Barrier (BBB) | Yes/No | Indicates potential for CNS activity | |
| Drug-Likeness | Lipinski Violations | 0 or 1 | Adherence to Rule of Five for oral bioavailability |
Vi. Future Perspectives and Advanced Research Directions
Development of Novel and Sustainable Synthetic Methodologies for Chromeno[3,4-d]imidazol-4(3H)-one Derivatives
The synthesis of chromeno[3,4-d]imidazol-4(3H)-one derivatives has traditionally involved multi-step procedures. However, recent efforts have focused on developing more efficient and sustainable synthetic routes. A significant advancement in this area is the use of one-pot reactions and microwave irradiation, which can lead to excellent yields while minimizing reaction times and energy consumption. semanticscholar.org
One notable approach involves the one-pot reaction of 4-amino-3-nitrocoumarin with aliphatic acids in the presence of triphenylphosphine (B44618) (PPh3) and polyphosphoric acid (PPA) under microwave irradiation. semanticscholar.org This method has proven effective for the synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones. semanticscholar.org Furthermore, the use of 3,4-diaminocoumarin as a starting material with various acids under microwave irradiation in the presence of PPA has also yielded the desired products in high yields. semanticscholar.org These methods represent a significant step towards greener and more atom-economical syntheses.
The principles of green chemistry are increasingly being applied to the synthesis of chromene derivatives in general. researchgate.net Innovative techniques such as ultrasound-assisted synthesis, the use of environmentally benign solvents like water and ethanol, and the application of reusable catalysts are being explored. researchgate.netmdpi.comjsynthchem.com For instance, a magnetic Fe3O4@SiO2-SO3H catalyst has been successfully used for the targeted production of chromeno-triazolopyrimidin compounds, highlighting the potential of reusable catalysts in reducing waste and production costs. jsynthchem.com The development of solvent-free reaction conditions is another promising avenue being investigated to minimize environmental impact. mdpi.com These sustainable approaches are not only beneficial for the environment but also offer advantages in terms of scalability, cost-effectiveness, and ease of purification. researchgate.net
Future research in this area will likely focus on the development of catalytic systems derived from renewable sources and the broader application of modern synthetic techniques like C-H functionalization, photochemistry, and flow chemistry to the synthesis of chromeno[3,4-d]imidazol-4(3H)-one derivatives. mdpi.com
Deeper Elucidation of Undiscovered Molecular Mechanisms and Signal Transduction Pathways
While the chromeno[3,4-d]imidazol-4(3H)-one scaffold has been associated with a range of biological activities, a comprehensive understanding of the molecular mechanisms and signal transduction pathways involved is still evolving. Current research indicates that these compounds can act as inhibitors of phosphodiesterase (PDE) VII and antagonists of toll-like receptor (TLR) 7. arkat-usa.org Their potential as anticancer agents has also been a significant area of investigation. nih.gov
For instance, certain 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives have demonstrated potent anticancer activity. nih.gov One particular compound was found to induce G0/G1 cell-cycle arrest and apoptosis in SW620 cells in a dose-dependent manner. nih.gov It also inhibited the migration of MCF-7 cancer cells and suppressed tumor growth in a xenograft mouse model with HCT116 cells. nih.gov These findings suggest that the anticancer effects of these compounds may be mediated through the modulation of cell cycle regulation and apoptosis pathways.
Another related scaffold, chromeno[4,3-c]pyrazol-4(2H)-one, has been shown to target the PI3K signaling pathway, which is crucial for various cellular functions and is often dysregulated in cancer. nih.gov Derivatives of this scaffold have exhibited potent antiproliferative activity against several cancer cell lines and have been shown to decrease the expression levels of p-Akt (Ser473) and p-S6K, key downstream effectors of the PI3K pathway. nih.govresearchgate.net Furthermore, these compounds can induce G1 phase cell cycle arrest and apoptosis by upregulating Bax and cleaved-caspase 3/9, while downregulating Bcl-2. nih.gov
Future research should aim to identify the specific molecular targets of 3-methylchromeno[3,4-d]imidazol-4(3H)-one and its derivatives. A deeper understanding of their structure-activity relationships (SAR) will be crucial for elucidating their mechanisms of action. Techniques such as proteomics and genomics can be employed to identify the proteins and signaling pathways that are directly modulated by these compounds, leading to a more complete picture of their biological effects.
Integration of Advanced Computational and Experimental Approaches for Rational Drug Design and Lead Optimization
The integration of computational methods with experimental techniques is a cornerstone of modern drug discovery, enabling a more rational approach to drug design and lead optimization. wiley.comnih.gov These approaches are being increasingly applied to the development of novel chromeno[3,4-d]imidazol-4(3H)-one derivatives.
Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a ligand to its target protein. amazonaws.com This technique has been employed to study the interaction of chromene-based compounds with various biological targets, including the epidermal growth factor receptor (EGFR) and the active site of angiotensin I converting enzyme (ACE). researchgate.netnih.gov For example, molecular docking studies of chromeno-annulated thiopyrano[2,3-c]pyrazoles have been used to predict their potential antihypertensive activity. nih.gov Similarly, docking studies of novel chromeno-chromenones have been conducted to evaluate their potential as anti-HIV-1 reverse transcriptase inhibitors. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach that correlates the chemical structure of a compound with its biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) models can provide valuable insights into the structural features that are important for a compound's activity and can be used to predict the activity of novel derivatives. semanticscholar.org While specific 3D-QSAR studies on this compound were not found, this methodology has been successfully applied to other heterocyclic compounds, demonstrating its potential for guiding the design of more potent chromeno[3,4-d]imidazol-4(3H)-one derivatives. semanticscholar.org
The future of drug design for this scaffold lies in the seamless integration of these computational tools with experimental validation. mdpi.com The use of artificial intelligence and machine learning is also expected to play an increasingly important role in predicting drug-target interactions, optimizing lead compounds, and evaluating their pharmacokinetic properties. mdpi.com This synergistic approach will accelerate the discovery and development of new drug candidates based on the chromeno[3,4-d]imidazol-4(3H)-one scaffold.
Exploration of New Therapeutic Applications for Chromeno[3,4-d]imidazol-4(3H)-one Scaffolds
The chromeno[3,4-d]imidazol-4(3H)-one scaffold has demonstrated a diverse range of biological activities, suggesting its potential for a wide array of therapeutic applications. arkat-usa.org While much of the focus has been on its anticancer properties, researchers are beginning to explore other therapeutic avenues.
The inhibitory activity of some derivatives against phosphodiesterase (PDE) VII suggests their potential in treating inflammatory disorders and autoimmune diseases. arkat-usa.org Their ability to act as antagonists of toll-like receptor (TLR) 7 also opens up possibilities for their use in modulating the immune response. arkat-usa.org Furthermore, some derivatives have been reported to have central nervous system (CNS) depressant effects, indicating a potential for neurological applications. arkat-usa.org
The versatility of the chromene scaffold, in general, is well-established, with derivatives exhibiting antimicrobial, antifungal, antiviral, and antioxidant activities. arkat-usa.orgnih.govnih.gov The fusion of the chromene ring with other heterocyclic systems, such as pyrazole (B372694) and pyridine, has led to the development of compounds with a broad spectrum of biological properties. nih.govmdpi.com For instance, chromeno-annulated thiopyrano[2,3-c]pyrazoles have shown promising activity against several bacterial and fungal strains. nih.gov
Future research should focus on systematically screening this compound and its derivatives against a wider range of biological targets. This could lead to the discovery of novel therapeutic applications in areas such as infectious diseases, neurodegenerative disorders, and metabolic diseases. The development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets, is another promising strategy that could be applied to this versatile scaffold. nih.gov The continued exploration of the chemical space around the chromeno[3,4-d]imidazol-4(3H)-one core is likely to yield new and valuable therapeutic agents.
Q & A
Basic Research Question
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the N3-H tautomer .
- pH Sensitivity : Acidic conditions promote protonation at the imidazolone nitrogen, altering reactivity .
- Light/Temperature : Store at -20°C in dark to prevent decomposition; avoid prolonged exposure to air .
How are novel chromenoimidazolone derivatives designed for drug discovery?
Advanced Research Question
Methodology :
- Scaffold Hopping : Replace the coumarin moiety with thieno[3,4-d]imidazolone to enhance bioavailability .
- Fragment-Based Design : Use X-ray co-crystallization data to optimize interactions with target proteins (e.g., MDM2) .
- High-Throughput Screening : Test derivatives against kinase or helicase assays to identify lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
